4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one
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Overview
Description
4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one is a complex organic compound with significant potential in various scientific fields This compound features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the oxo groups can produce hydroxyl derivatives .
Scientific Research Applications
4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl and oxo functional group arrangement but differ in the core structure.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine with triazole rings, offering unique properties and applications.
Uniqueness
4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one is unique due to its specific arrangement of functional groups and the presence of a phenylmethyl substituent.
Properties
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-12-10(13(21)17-6-16-12)9(8-4-2-1-3-5-8)11-14(22)18-7-19-15(11)23/h1-7,9H,(H2,16,17,20,21)(H2,18,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDGRTKGSCFZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(N=CNC2=O)O)C3=C(N=CNC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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